molecular formula C9H16N4O B2718950 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1174848-35-1

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2718950
CAS No.: 1174848-35-1
M. Wt: 196.254
InChI Key: PNKMODHDGISNJV-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide ( 1174848-35-1) is an organic compound with the molecular formula C 9 H 16 N 4 O and a molecular weight of 196.25 g/mol . This chemical features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Pyrazole-based compounds are of significant interest in scientific research due to their wide range of potential applications. Studies have highlighted that such structures are associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The structural motif of the N,N-diethylcarbamate group, related to the carboxamide in this compound, is frequently utilized in drug discovery to enhance the alignment of molecules within enzyme active sites, potentially improving their therapeutic profile . Recent research has focused on pyrazole-based analogs functionalized with N,N-diethylcarbamate groups, demonstrating potent cytotoxicity against human gastric adenocarcinoma (AGS) cell lines, with some analogs showing activity superior to reference drugs like Oxaliplatin . This positions this compound as a valuable building block for developing novel bioactive molecules and conducting structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-amino-N,N-diethyl-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-8(10)11-12(7)3/h6H,4-5H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKMODHDGISNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound has been investigated for its potential therapeutic properties, particularly as an enzyme inhibitor. It has shown promise in various studies for its anti-inflammatory and anticancer activities.

  • Enzyme Inhibition : Research indicates that 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide can inhibit specific enzymes by binding to their active sites. This interaction can block enzyme activity, influencing various biological pathways such as cell signaling and metabolism.
  • Anticancer Activity : A notable study evaluated the compound's anticancer properties against several cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The compound exhibited IC50 values in the nanomolar range against lung and gastric cancer cells, demonstrating its efficacy.

Case Study: Anticancer Properties

Cell LineIC50 Value (nM)Effect
NCI-H520 (Lung)19Significant inhibition
SNU-16 (Gastric)73Significant inhibition

Agricultural Applications

Agrochemicals : The compound is also being explored for its potential use in developing agrochemicals. Its ability to interact with biological systems makes it a candidate for herbicides and pesticides.

  • Herbicidal Activity : Preliminary studies have suggested that derivatives of this compound exhibit herbicidal properties, potentially providing an environmentally friendly alternative to conventional herbicides .

Material Science

Polymer Development : The unique structural features of this compound allow it to be utilized in material science for synthesizing new polymers.

  • Composite Materials : Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Summary of Biological Activities

Activity TypeObservations
Anti-inflammatorySignificant inhibition of TNF-α and IL-6
AnticancerEffective against multiple cancer cell lines
HerbicidalPotential for effective weed control

Mechanism of Action

The mechanism by which 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrazole carboxamides are a versatile class of compounds with applications ranging from kinase inhibition to cannabinoid receptor modulation. Below, we compare 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide with key structural analogs, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Pyrazole Carboxamides
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference ID
This compound 3-NH₂, 1-CH₃, 5-CONEt₂ C₁₀H₁₉N₅O Primary amine; kinase inhibitor analog
5-((2-Chloropyrimidin-4-yl)amino)-N-methyl-1H-pyrazole-3-carboxamide 5-NH-(2-Cl-pyrimidin-4-yl), 3-CONHMe C₉H₁₀ClN₇O Kinase inhibitor (PCTA targets)
N,3-Dimethyl-1-propyl-1H-pyrazole-5-carboxamide 1-CH₂CH₂CH₃, 3-CH₃, 5-CONHMe C₉H₁₅N₃O Structural analog with alkyl chains
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 1-CH₂CH₃, 3-CF₃, 5-CONH(CH₂)₂NH₂ C₁₀H₁₄F₃N₅O Trifluoromethyl group enhances lipophilicity
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-Cl, 3-CH₃, aryl substitutions C₂₁H₁₅ClN₆O Anticancer candidate (Molecules 2015)

Key Observations :

  • Diethylamino vs.
  • Aryl vs. Alkyl Substituents: Aryl-substituted analogs (e.g., 3a in ) exhibit higher melting points (133–135°C) due to enhanced π-π stacking, whereas alkyl-substituted derivatives (e.g., ) have lower melting points and improved solubility in nonpolar solvents.
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances electrophilicity and binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound.

Key Observations :

  • Low-Yield Reactions : The kinase inhibitor in shows a low yield (14%), likely due to steric hindrance from the chloropyrimidine group.
  • Efficiency of EDCI/HOBt : Derivatives in achieve higher yields (62–71%) under mild conditions, suggesting that the target compound could be synthesized similarly.
  • Role of Solvents : DMF is widely used for carboxamide couplings, while dichloromethane (DCM) is employed in for dichlorophenyl derivatives.

Spectroscopic and Physicochemical Properties

Table 3: NMR and MS Data Comparison
Compound $ ^1H $-NMR Shifts (δ, ppm) MS (ESI) [M+H]⁺ Melting Point (°C) Reference ID
This compound Not reported Not reported Not reported
5-((2-Chloropyrimidin-4-yl)amino)-N-methyl-1H-pyrazole-3-carboxamide 13.18 (s, 1H), 8.52 (d, J = 5.2 Hz) 253.2 Not specified
3a (Molecules 2015) 8.12 (s, 1H), 7.61–7.43 (m, 10H) 403.1 133–135
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Not reported Not reported Not reported

Key Observations :

  • Aromatic Proton Signals : Aryl-substituted compounds (e.g., 3a in ) show complex aromatic multiplet patterns (δ 7.43–8.12), absent in alkyl-substituted analogs.
  • Mass Spectrometry : The target compound’s molecular ion peak is unreported, but analogs like and confirm the utility of ESI-MS for structural validation.

Biological Activity

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4OC_{11}H_{18}N_4O, with a molecular weight of approximately 210.281 g/mol. The structure features an amino group, two ethyl groups on the nitrogen atom, and a carboxamide functional group, contributing to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

  • Anticancer Properties : Pyrazole derivatives have shown promise in targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), crucial in cell cycle regulation .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For example, certain derivatives have been shown to inhibit COX enzymes, which play a pivotal role in inflammation and pain pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : Utilizing appropriate starting materials such as substituted hydrazines and carboxylic acids can yield the desired pyrazole derivative.
  • Functional Group Modifications : The presence of amino and carboxamide groups allows for further functionalization to enhance biological activity or solubility.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of pyrazole derivatives highlighted the efficacy of this compound against various cancer cell lines. The compound was found to exhibit significant cytotoxicity with an EC50 value in the low micromolar range. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory properties, this compound was evaluated for its ability to inhibit COX enzymes. The compound demonstrated a selective inhibition profile with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological examinations confirmed minimal adverse effects on gastric tissues, suggesting a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Properties
This compoundDiethyl substitution at nitrogenPotentially different pharmacological profile
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamideDifferent position of amino groupVarying biological activity
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateMethyl ester instead of carboxamideDistinct solubility and reactivity

This table illustrates the unique characteristics of this compound compared to other pyrazole derivatives, emphasizing its potential for tailored pharmacological applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and amidation. Key steps include:

  • Reagent selection : Use thionyl chloride for carboxyl activation to form acyl chloride intermediates, followed by coupling with amines under inert conditions (e.g., dichloromethane with triethylamine as a base) .
  • Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) is essential to isolate the target compound from byproducts. Monitoring via TLC ensures reaction completion .
    • Data Insight : Yield optimization (e.g., 43% in one protocol) depends on stoichiometric ratios and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and carboxamide formation. For example, methyl groups on pyrazole resonate at δ 2.1–2.5 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm1^{-1}) and NH2_2 (~3300–3500 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Resolves dihedral angles between pyrazole and aromatic rings (e.g., 7.7°–89.2° for related structures), confirming spatial arrangements .

Q. How can researchers address low aqueous solubility during in vitro assays?

  • Methodological Answer :

  • Structural modifications : Introducing polar groups (e.g., hydroxyl or amine) to the pyrazole core enhances solubility .
  • Co-solvents : Use DMSO or cyclodextrin complexes to improve dissolution without altering bioactivity .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Pyrazole derivatives show affinity for hydrophobic binding pockets due to aromatic stacking .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., carboxamide NH as a hydrogen bond donor) .
    • Data Contradiction : Discrepancies between in silico predictions and experimental IC50_{50} values may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .

Q. How do substituent variations on the pyrazole ring affect pharmacological properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace diethyl groups with bulkier amines (e.g., piperidine) to assess steric effects on target binding. For example, N,N-diethyl groups may enhance blood-brain barrier permeability compared to cyclic amines .
  • Bioisosteric replacements : Substitute the pyrazole ring with triazoles to evaluate metabolic stability changes .

Q. What experimental designs resolve contradictions in reported synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst) systematically. For example, increasing thionyl chloride equivalents from 5 mmol to 7 mmol improved acyl chloride formation in related syntheses .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted intermediates), guiding purification protocol adjustments .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes to measure half-life (t1/2_{1/2}). Pyrazole carboxamides often exhibit CYP450-mediated oxidation, requiring metabolite identification via HRMS .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions, critical for dose-response modeling .

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